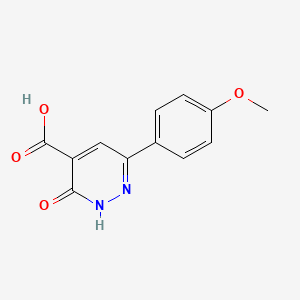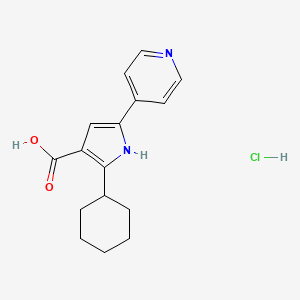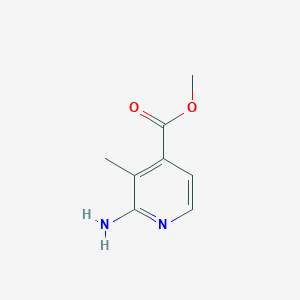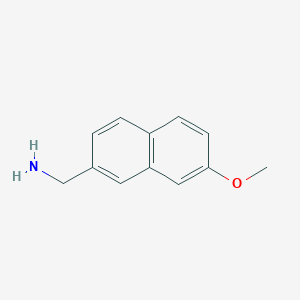
(7-甲氧基萘-2-基)甲胺
描述
(7-Methoxynaphthalen-2-yl)methanamine is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Methoxynaphthalen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methoxynaphthalen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
一系列 (7-甲氧基萘-2-基)甲胺衍生物已被合成并评估其潜在的抗菌活性。这些化合物的最小抑菌浓度 (MIC) 使用微量稀释技术针对各种已知细菌菌株进行测定。 这项研究表明,这些衍生物可能是开发新型抗菌剂的有希望的候选者 .
药物合成
该化合物已被用于合成新的药物衍生物,例如 N-(2,2-二苯乙基)-2-(6-甲氧基萘-2-基)丙酰胺,该衍生物通过使 2,2-二苯乙胺与萘普生反应制备而成。 所得的萘普生衍生物经过全面分析和表征,表明其在药物应用中的潜在用途 .
作用机制
- Its role is to prevent and treat frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- “(7-Methoxynaphthalen-2-yl)methanamine” is absorbed in the gastrointestinal tract. It reaches the urinary tract, where it exerts its effects. Hydrolysis converts it to formaldehyde. Formaldehyde is excreted via urine. The acidic urinary environment enhances its antimicrobial activity .
Result of Action
Action Environment
生化分析
Biochemical Properties
(7-Methoxynaphthalen-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (7-Methoxynaphthalen-2-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, (7-Methoxynaphthalen-2-yl)methanamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (7-Methoxynaphthalen-2-yl)methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, (7-Methoxynaphthalen-2-yl)methanamine can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Methoxynaphthalen-2-yl)methanamine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (7-Methoxynaphthalen-2-yl)methanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to (7-Methoxynaphthalen-2-yl)methanamine has been observed to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (7-Methoxynaphthalen-2-yl)methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, (7-Methoxynaphthalen-2-yl)methanamine can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
(7-Methoxynaphthalen-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, (7-Methoxynaphthalen-2-yl)methanamine may influence the activity of other metabolic enzymes, thereby altering the balance of various metabolic pathways .
Transport and Distribution
The transport and distribution of (7-Methoxynaphthalen-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, (7-Methoxynaphthalen-2-yl)methanamine may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of (7-Methoxynaphthalen-2-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (7-Methoxynaphthalen-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (7-Methoxynaphthalen-2-yl)methanamine is essential for elucidating its precise biochemical roles .
属性
IUPAC Name |
(7-methoxynaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPRJBXQNSEOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
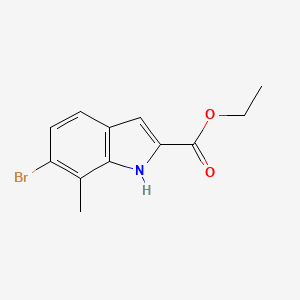
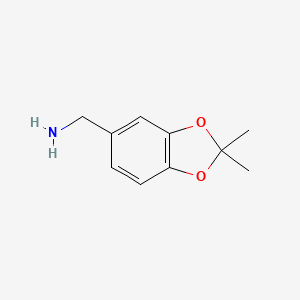
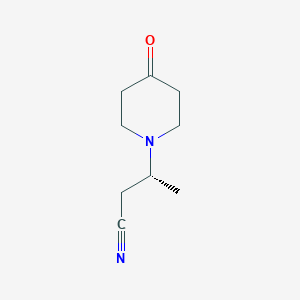
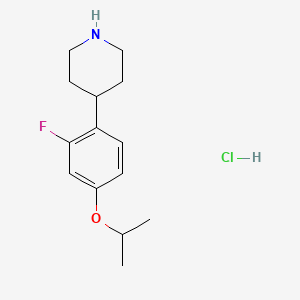
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
